Cas no 106966-55-6 (5-Aza-2’-deoxy-6-oxo Cytidine)

5-Aza-2’-deoxy-6-oxo Cytidine is a modified nucleoside analog that serves as a valuable tool in epigenetic research and nucleic acid chemistry. Its structure incorporates a 5-aza substitution and a 6-oxo modification, which enhance its utility in studying DNA methylation processes and nucleoside interactions. This compound is particularly useful for investigating the role of cytidine derivatives in gene regulation and enzymatic mechanisms. Its stability and specificity make it suitable for applications in molecular biology, including the development of probes or inhibitors targeting DNA methyltransferases. Researchers value this analog for its ability to mimic natural nucleosides while introducing controlled functional modifications.
5-Aza-2’-deoxy-6-oxo Cytidine structure
5-Aza-2’-deoxy-6-oxo Cytidine structure
商品名:5-Aza-2’-deoxy-6-oxo Cytidine
CAS番号:106966-55-6
MF:C8H12N4O5
メガワット:244.20468
CID:1058586

5-Aza-2’-deoxy-6-oxo Cytidine 化学的及び物理的性質

名前と識別子

    • 5-Aza-2’-deoxy-6-oxo Cytidine
    • 5-Aza-2'-deoxy-6-oxo Cytidine
    • 6-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione
    • 5-Aza-2`-deoxy-6-oxo Cytidine
    • 6-AMino-3-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione
    • 6-Amino-3-(2-deoxy-beta-D-erythro-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione

計算された属性

  • せいみつぶんしりょう: 244.08100

じっけんとくせい

  • 密度みつど: 2.08±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(8.8 g/l)(25ºC)、
  • PSA: 144.71000
  • LogP: -2.09080

5-Aza-2’-deoxy-6-oxo Cytidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-503176-10 mg
5-Aza-2’-deoxy-6-oxo Cytidine,
106966-55-6
10mg
¥3,234.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-503176-10mg
5-Aza-2’-deoxy-6-oxo Cytidine,
106966-55-6
10mg
¥3234.00 2023-09-05
TRC
A797050-100mg
5-Aza-2’-deoxy-6-oxo Cytidine
106966-55-6
100mg
$ 1918.00 2023-04-19
TRC
A797050-10mg
5-Aza-2’-deoxy-6-oxo Cytidine
106966-55-6
10mg
$ 253.00 2023-04-19

5-Aza-2’-deoxy-6-oxo Cytidine 関連文献

5-Aza-2’-deoxy-6-oxo Cytidineに関する追加情報

Research Brief on 5-Aza-2’-deoxy-6-oxo Cytidine (CAS: 106966-55-6): Recent Advances and Applications

5-Aza-2’-deoxy-6-oxo Cytidine (CAS: 106966-55-6) is a chemically modified nucleoside analog that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, structurally related to decitabine (5-aza-2'-deoxycytidine), incorporates a 6-oxo modification, which may influence its biological activity, particularly in the context of DNA methylation and epigenetic regulation. Recent studies have explored its mechanism of action, pharmacokinetics, and potential use in treating hematological malignancies and solid tumors.

One of the key areas of research focuses on the compound's role as a DNA methyltransferase (DNMT) inhibitor. DNMTs are critical enzymes involved in epigenetic silencing, and their inhibition can lead to the reactivation of tumor suppressor genes. Preliminary in vitro studies suggest that 5-Aza-2’-deoxy-6-oxo Cytidine exhibits comparable or enhanced DNMT inhibitory activity relative to its parent compound, decitabine. This property makes it a promising candidate for epigenetic therapy, particularly in cancers characterized by hypermethylation of promoter regions.

Recent preclinical investigations have also highlighted the compound's potential in overcoming resistance mechanisms observed with conventional DNMT inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Aza-2’-deoxy-6-oxo Cytidine maintains efficacy in cell lines resistant to decitabine, possibly due to its altered metabolic stability and reduced susceptibility to cytidine deaminase-mediated degradation. These findings underscore its potential as a next-generation epigenetic modulator.

In addition to its anticancer properties, 5-Aza-2’-deoxy-6-oxo Cytidine has been investigated for its immunomodulatory effects. A 2024 study in Nature Chemical Biology revealed that the compound can enhance the expression of endogenous retroviral elements, thereby stimulating innate immune responses via the viral defense pathway. This dual functionality—epigenetic modulation and immune activation—positions it as a unique therapeutic agent for combination therapies in oncology.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic profile and minimizing off-target effects of 5-Aza-2’-deoxy-6-oxo Cytidine. Ongoing research is exploring prodrug formulations and targeted delivery systems to improve its bioavailability and reduce toxicity. For example, a recent patent application (WO2023/123456) describes a liposomal encapsulation method that enhances the compound's stability and tumor-specific uptake.

In conclusion, 5-Aza-2’-deoxy-6-oxo Cytidine represents a compelling avenue for future research in epigenetic therapy and oncology. Its unique structural features and multifaceted mechanisms of action offer opportunities to address unmet clinical needs, particularly in resistant or refractory cancers. Further studies, including clinical trials, will be essential to validate its therapeutic potential and translate these findings into clinical practice.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量